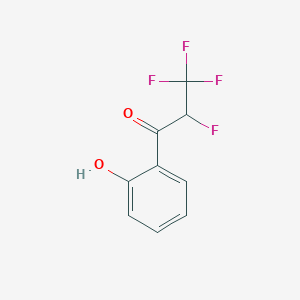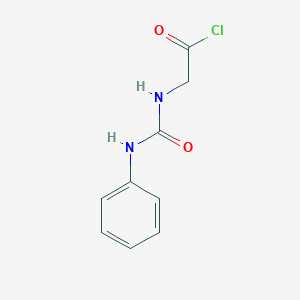![molecular formula C23H40BrO4P B14410463 2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one CAS No. 81041-25-0](/img/structure/B14410463.png)
2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one is a chemical compound known for its unique structure and properties. This compound features a bromine atom, a phosphanyl group, and a phenylethanone moiety, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one typically involves the reaction of bromine with tris(2,2-dimethylpropoxy)phosphane and 1-phenylethanone under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this reaction using large reactors and optimizing the reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphine oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of a phosphanyl-phenylethanone derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, including coupling reactions and the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are advantageous.
Mechanism of Action
The mechanism of action of 2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one involves its interaction with specific molecular targets. The bromine atom and phosphanyl group play crucial roles in its reactivity, allowing it to participate in various chemical transformations. The compound can interact with enzymes, receptors, or other biological molecules, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar compounds to 2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one include:
Bromotris(dimethylamino)phosphonium hexafluorophosphate: This compound also contains a bromine atom and a phosphanyl group but differs in its substituents and overall structure.
Phosphoryl bromide: Another bromine-containing phosphorous compound with different chemical properties and applications.
Phosphorus (V) oxybromide: A compound with a similar bromine-phosphorus framework but distinct reactivity and uses.
Properties
CAS No. |
81041-25-0 |
|---|---|
Molecular Formula |
C23H40BrO4P |
Molecular Weight |
491.4 g/mol |
IUPAC Name |
2-[bromo-tris(2,2-dimethylpropoxy)-λ5-phosphanyl]-1-phenylethanone |
InChI |
InChI=1S/C23H40BrO4P/c1-21(2,3)16-26-29(24,27-17-22(4,5)6,28-18-23(7,8)9)15-20(25)19-13-11-10-12-14-19/h10-14H,15-18H2,1-9H3 |
InChI Key |
FOBZMSCSKCMYAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COP(CC(=O)C1=CC=CC=C1)(OCC(C)(C)C)(OCC(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


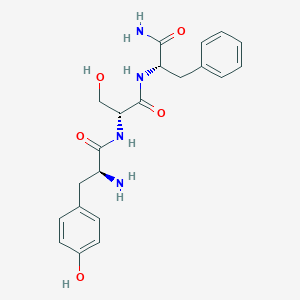
![2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14410390.png)
![3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol](/img/structure/B14410394.png)
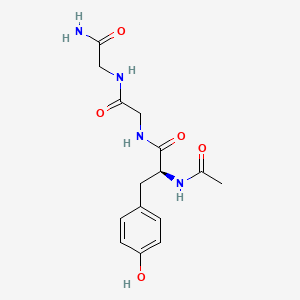
![(E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14410407.png)

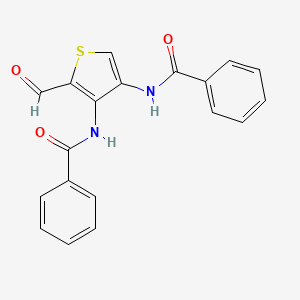
![[(2R,5S)-5-Methyloxan-2-yl]methanol](/img/structure/B14410434.png)
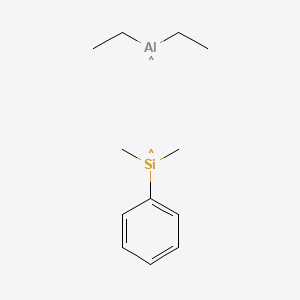
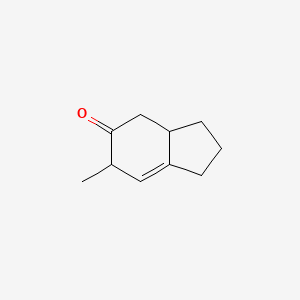
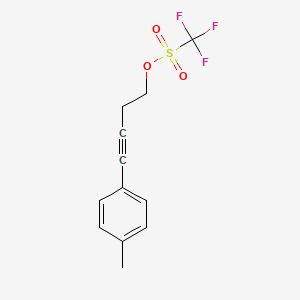
![2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione](/img/structure/B14410440.png)
